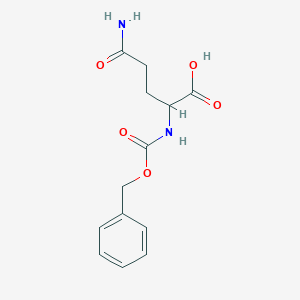

Carbobenzoxyglutamine

Vue d'ensemble

Description

Carbobenzoxyglutamine (CBZ-Gln) is an amino acid derivative that has been widely used in scientific research in the past few decades. It is a synthetic compound that is structurally related to the amino acid glutamine, and is commonly used in laboratory experiments as a reagent, a substrate, and a functional group. CBZ-Gln has been used in a variety of scientific research applications, including protein synthesis, enzyme kinetics, and drug discovery.

Applications De Recherche Scientifique

Application in Polymer Science

Specific Scientific Field

Summary of the Application

Z-Gln-OH is used in the preparation of gelatin-based conductive hydrogels . These hydrogels have excellent mechanical properties and conductivities, making them desirable for various applications .

Methods of Application or Experimental Procedures

Z-Gln-OH is integrated into gelatin polymers via enzymatic crosslinking to improve the mechanical and conductive properties of hydrogels . The mechanical properties and conductivity of the obtained hydrogel can be controlled by tuning the molar ratio of Z–Gln–Gly to the primary amino groups in gelatin .

Results or Outcomes

The hydrogel with optimal mechanical properties exhibits a high storage modulus, compressive strength, tensile strength, and elongation at break . The hydrogel-based sensors can detect full-range human activities, such as swallowing, fist clenching, knee bending, and finger pressing, with high sensitivity and stability .

Application in Nutrition and Medicine

Specific Scientific Field

Summary of the Application

Z-Gln-OH, as a form of glutamine, has multiple biological functions . It can modulate physiological functions such as immune enhancement, muscle maintenance, nitrogen transport, neuronal mediation, pH homeostasis, gluconeogenesis, amino sugar synthesis, and insulin release modulation .

Methods of Application or Experimental Procedures

Z-Gln-OH is commonly used as a dipeptide through a conjugation with L-alanine (Ala-Gln) in the use of nutritional supplements . The dipeptide shows dramatically high solubility and stability .

Results or Outcomes

The use of Z-Gln-OH could improve the outcome of patients who are suffering a hypercatabolic or hypermetabolic condition .

Application in Peptide Synthesis

Specific Scientific Field

Summary of the Application

Z-Gln-OH is used in peptide synthesis . Peptides are short chains of amino acid monomers linked by peptide bonds, and they play crucial roles in biological processes .

Methods of Application or Experimental Procedures

Z-Gln-OH is used as a building block in the synthesis of peptides . The specific methods of application can vary depending on the peptide being synthesized .

Results or Outcomes

The use of Z-Gln-OH in peptide synthesis can lead to the production of specific peptides with desired properties .

Application in Biosynthesis of Short Oligopeptides

Specific Scientific Field

Biosynthesis of Short Oligopeptides

Summary of the Application

Z-Gln-OH is used in the biosynthesis of short oligopeptides . Oligopeptides are peptides that contain a small number of amino acids .

Methods of Application or Experimental Procedures

Z-Gln-OH is used in a method for the synthesis of Z-Ala-Gln . The yield of the dipeptide in deep eutectic solvent was approximately 71.5%, which was the highest reported yield .

Results or Outcomes

This strategy is a competitive method for the synthesis of Z-Ala-Gln . Moreover, this study provided a promising carrier (magnetic nanocrystalline cellulose) that might be useful in other applications .

Application in Biosensor Development

Specific Scientific Field

Summary of the Application

Z-Gln-OH is used in the development of biosensors . These biosensors can detect full-range human activities, such as swallowing, fist clenching, knee bending, and finger pressing, with high sensitivity and stability .

Methods of Application or Experimental Procedures

Z-Gln-OH is integrated into gelatin polymers via enzymatic crosslinking to improve the mechanical and conductive properties of hydrogels . The hydrogel-based sensors can detect full-range human activities .

Results or Outcomes

The obtained Gel–TG–ZQG (0.25) strain sensor exhibits a short response/recovery time (260.37 ms/130.02 ms) and high sensitivity (0.138 kPa −1) in small pressure ranges (0–2.3 kPa) . The Gel–TG–ZQG hydrogels are noncytotoxic .

Application in Protein Modification

Specific Scientific Field

Summary of the Application

Z-Gln-OH is used in protein modification . Microbial transglutaminases (MTGs) are broadly used for their ability to catalyse the formation of an isopeptide bond between the γ-amide group of glutamines and the ε-amino group of lysine .

Methods of Application or Experimental Procedures

Z-Gln-OH is used in a method for the synthesis of homogeneous antibody–drug conjugates . The specific methods of application can vary depending on the protein being modified .

Results or Outcomes

The use of Z-Gln-OH in protein modification can lead to the production of specific proteins with desired properties .

Propriétés

IUPAC Name |

(2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O5/c14-11(16)7-6-10(12(17)18)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,16)(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIMLDJNLXLMGLX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883880 | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbobenzoxyglutamine | |

CAS RN |

2650-64-8 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-L-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2650-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Glutamine, N2-((phenylmethoxy)carbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002650648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Glutamine, N2-[(phenylmethoxy)carbonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N2-[(phenylmethoxy)carbonyl]-L-glutamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

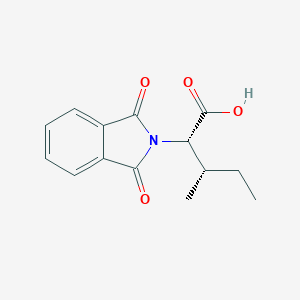

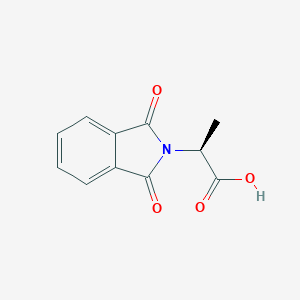

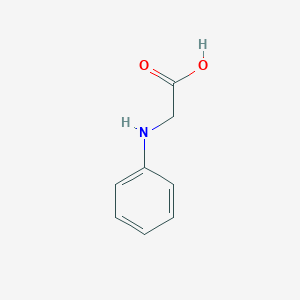

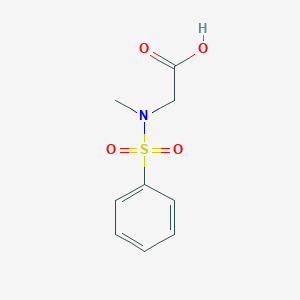

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

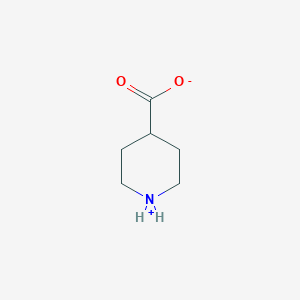

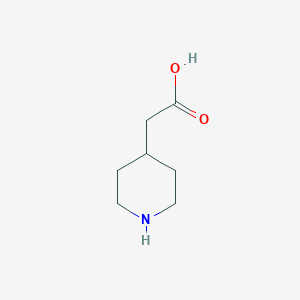

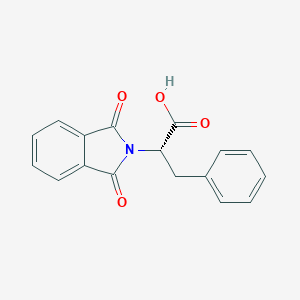

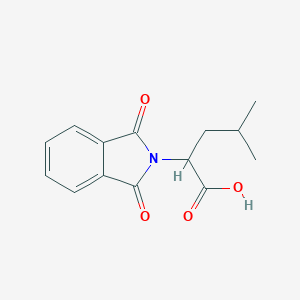

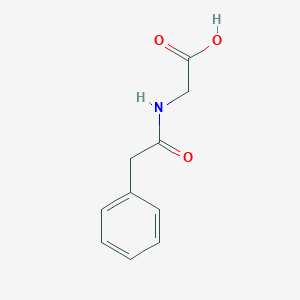

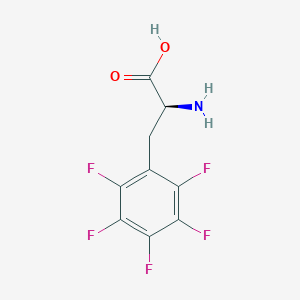

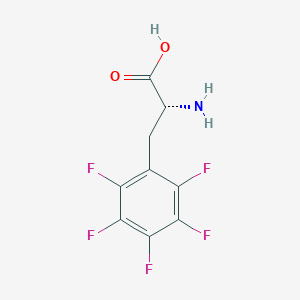

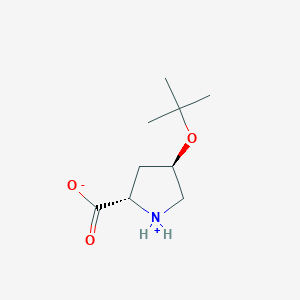

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.